molecular formula C22H21N3OS B2779265 (E)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-((4-ethoxyphenyl)amino)acrylonitrile CAS No. 476676-05-8

(E)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-((4-ethoxyphenyl)amino)acrylonitrile

Cat. No. B2779265
M. Wt: 375.49
InChI Key: FWLXGBLCRQCLRX-GHRIWEEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-((4-ethoxyphenyl)amino)acrylonitrile is a useful research compound. Its molecular formula is C22H21N3OS and its molecular weight is 375.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Compounds similar to "(E)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-((4-ethoxyphenyl)amino)acrylonitrile" have been synthesized and structurally analyzed to explore their potential applications. For instance, the reduction of (E)-3-aryl-2-(4-arylthiazol-2-yl)acrylonitriles with lithium aluminum hydride has yielded (Z)-1-amino-3-aryl-2-(thiazol-2-yl)prop-1-ene derivatives, showcasing the compound's versatility in synthetic organic chemistry and potential for generating novel organic molecules (Frolov et al., 2005).

Optoelectronic Devices and Nonlinear Optical Limiting

Donor-acceptor substituted thiophene dyes, structurally related to the target compound, have been studied for enhanced nonlinear optical limiting, applicable in optoelectronic devices. These compounds are investigated for protecting human eyes and optical sensors, stabilizing light sources in optical communications, and demonstrating the importance of structural modification for improving optical properties (Anandan et al., 2018).

Antimicrobial and Antifungal Activities

New heteroarylacrylonitriles, sharing a core structural motif with the target compound, have shown significant in vitro cytotoxic activities against various cancer cell lines, underlining the potential of such compounds in developing new chemotherapeutic agents. The study suggests that acrylonitrile functionalities play a crucial role in cytotoxicity, with specific substituents enhancing the compound's selectivity towards cancer cells (Sa̧czewski et al., 2004).

Corrosion Inhibition

Thiazoles, related in structure to the target compound, have been synthesized and demonstrated significant corrosion inhibition on copper surfaces, indicating the potential use of such compounds in protecting metals from corrosion. This application is critical in industrial settings where metal preservation is essential (Farahati et al., 2019).

Polymer Modification for Medical Applications

Amine compounds, including structures similar to the target molecule, have been utilized in modifying polyvinyl alcohol/acrylic acid hydrogels through radiation-induced polymerization, showing increased thermal stability and promising antibacterial and antifungal activities. This indicates the compound's potential application in medical devices or coatings that require antimicrobial properties (Aly et al., 2015).

properties

IUPAC Name

(E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-ethoxyanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3OS/c1-4-26-19-8-6-18(7-9-19)24-13-17(12-23)22-25-21(14-27-22)20-10-5-15(2)11-16(20)3/h5-11,13-14,24H,4H2,1-3H3/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWLXGBLCRQCLRX-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-((4-ethoxyphenyl)amino)acrylonitrile

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